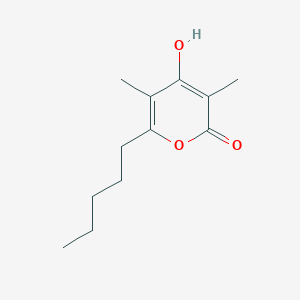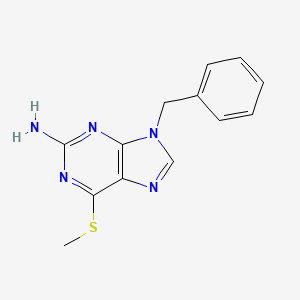![molecular formula C16H11ClI2N2O4S B13941789 2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid CAS No. 535947-59-2](/img/structure/B13941789.png)
2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid involves multiple steps:
Chlorination: The starting material, salicylic acid, is chlorinated using chlorine gas to produce 5-chlorosalicylic acid.
Methylation: The 5-chlorosalicylic acid is then methylated using dimethyl sulfate to yield 5-chloro-2-methoxybenzoic acid.
Conversion to Acid Chloride: The 5-chloro-2-methoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride.
Formation of Carbamothioylamino Derivative: The acid chloride is reacted with thiourea to form the carbamothioylamino derivative.
Iodination: Finally, the compound is iodinated to introduce the diiodobenzoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamothioylamino group.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid involves its interaction with specific molecular targets. The chloro and iodo groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The carbamothioylamino group can interact with metal ions and other cofactors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzoic acid: A precursor in the synthesis of the target compound.
5-Chloro-2-methoxybenzoyl chloride: An intermediate in the synthetic route.
2-[(5-Chloro-2-methoxybenzoyl)amino]benzoic acid: A related compound with similar functional groups.
Uniqueness
2-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid is unique due to the presence of both chloro and iodo groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups with the carbamothioylamino moiety enhances its versatility in chemical synthesis and biological interactions.
Properties
CAS No. |
535947-59-2 |
|---|---|
Molecular Formula |
C16H11ClI2N2O4S |
Molecular Weight |
616.6 g/mol |
IUPAC Name |
2-[(5-chloro-2-methoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C16H11ClI2N2O4S/c1-25-12-3-2-7(17)4-9(12)14(22)21-16(26)20-13-10(15(23)24)5-8(18)6-11(13)19/h2-6H,1H3,(H,23,24)(H2,20,21,22,26) |
InChI Key |
GLSIWODVVQFMSR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


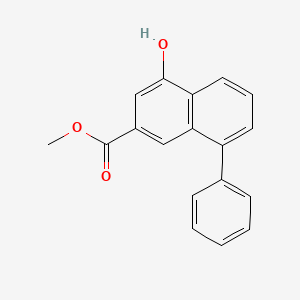
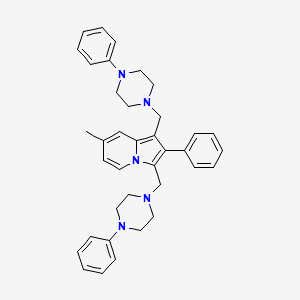
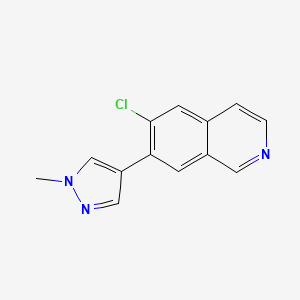
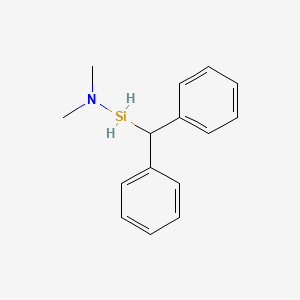
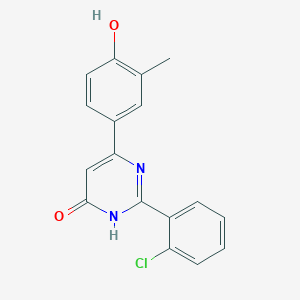


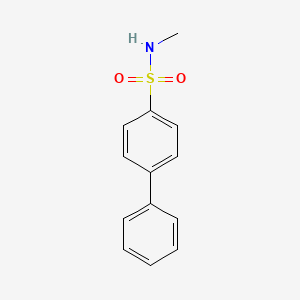
![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
